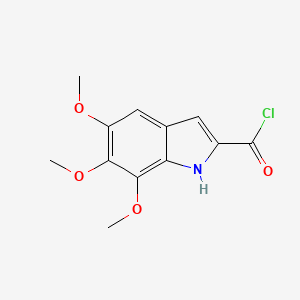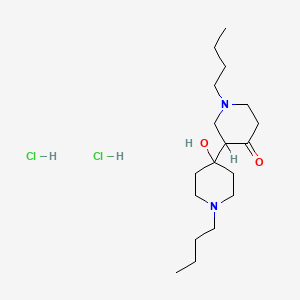
4-Piperidinol, 1-butyl-4-(3-(1-butyl-4-oxo)piperidyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine core with hydroxy and dibutyl substituents. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride typically involves a multi-step process. The initial step often includes the formation of the bipiperidine core through a cyclization reaction. Subsequent steps involve the introduction of the hydroxy and dibutyl groups via substitution reactions. The final step includes the conversion to the dihydrochloride form by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the bipiperidine core can be reduced to form alcohols.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bipiperidines.
科学的研究の応用
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,1’-dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in binding to active sites, while the bipiperidine core provides structural stability. The dibutyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one: Lacks the dihydrochloride form, resulting in lower solubility.
1,1’-Diethyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride: Similar structure but with ethyl groups instead of butyl groups, affecting its lipophilicity and reactivity.
1,1’-Dibutyl-4’-methoxy-[3,4’-bipiperidin]-4-one dihydrochloride: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity and binding properties.
Uniqueness
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high solubility in aqueous solutions and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications.
特性
CAS番号 |
63916-25-6 |
|---|---|
分子式 |
C18H36Cl2N2O2 |
分子量 |
383.4 g/mol |
IUPAC名 |
1-butyl-3-(1-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one;dihydrochloride |
InChI |
InChI=1S/C18H34N2O2.2ClH/c1-3-5-10-19-13-8-18(22,9-14-19)16-15-20(11-6-4-2)12-7-17(16)21;;/h16,22H,3-15H2,1-2H3;2*1H |
InChIキー |
RJFIGOFHRFQXMH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCC(CC1)(C2CN(CCC2=O)CCCC)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


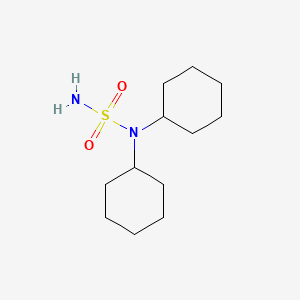
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
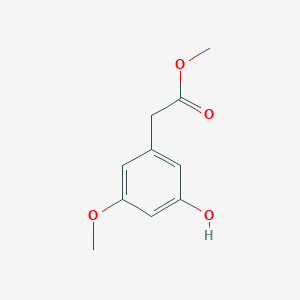


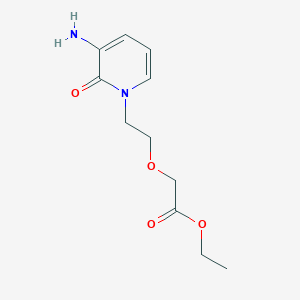
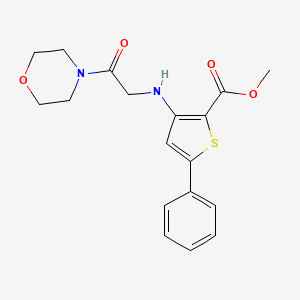
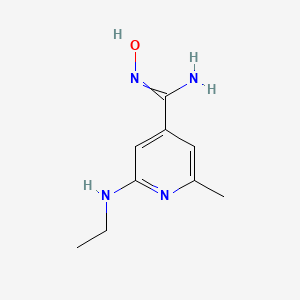

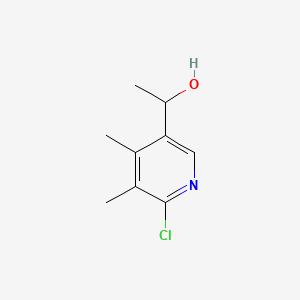
![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)

